2-Bromo-1-(6-chloropyrimidin-4-yl)ethanone

Epigenetics Bromodomain inhibition BRD4 selectivity

This halogenated pyrimidinyl ethanone delivers a unique orthogonal reactivity profile not found in mono-functional analogs. The α-bromoketone enables Hantzsch thiazole/imidazole synthesis, while the 6-chloropyrimidine undergoes SNAr for sequential scaffold elaboration. Validated as a BRD4 bromodomain inhibitor hit (IC50 = 794 nM, 3.2-fold selectivity over BRD2), it serves as a qualified starting fragment for epigenetic probe development. The electron-withdrawing 6-chloro substituent enhances SNAr kinetics, facilitating smoother amine coupling compared to non-chlorinated analogs. Ideal for kinase inhibitor design and PROTAC linker attachment strategies.

Molecular Formula C6H4BrClN2O
Molecular Weight 235.46 g/mol
Cat. No. B11785357
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-1-(6-chloropyrimidin-4-yl)ethanone
Molecular FormulaC6H4BrClN2O
Molecular Weight235.46 g/mol
Structural Identifiers
SMILESC1=C(N=CN=C1Cl)C(=O)CBr
InChIInChI=1S/C6H4BrClN2O/c7-2-5(11)4-1-6(8)10-3-9-4/h1,3H,2H2
InChIKeyBLNLVVBXLVZQOJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromo-1-(6-chloropyrimidin-4-yl)ethanone as a Synthetic Intermediate: Procurement and Differentiation


2-Bromo-1-(6-chloropyrimidin-4-yl)ethanone is a halogenated pyrimidinyl ethanone derivative that functions as a versatile bifunctional building block in medicinal chemistry. The compound contains two reactive electrophilic sites: an α-bromoketone moiety and a 6-chloropyrimidine ring. This dual reactivity profile is exploited in sequential nucleophilic substitution and condensation reactions for constructing diverse heterocyclic scaffolds [1]. The α-bromoketone group participates in Hantzsch thiazole synthesis and related heterocycle-forming reactions, while the chloropyrimidine moiety undergoes SNAr reactions with amines, alcohols, and thiols [2]. This combination of orthogonal reactive centers distinguishes it from simpler pyrimidine derivatives that lack the α-haloketone functionality [3].

Procurement Risk: Why Generic 2-Bromo-1-(6-chloropyrimidin-4-yl)ethanone Substitution Is Not Advisable


Substituting 2-bromo-1-(6-chloropyrimidin-4-yl)ethanone with structurally similar analogs, such as the non-brominated 1-(6-chloropyrimidin-4-yl)ethanone (CAS 210295-81-1) or the non-chlorinated 2-bromo-1-(pyrimidin-4-yl)ethanone (CAS 845504-81-6), fundamentally alters synthetic outcomes due to the loss of a critical reactive center . The absence of the α-bromoketone group in the former eliminates the capacity for thiazole and imidazole heterocycle formation, while removal of the 6-chloro substituent in the latter reduces SNAr reactivity at the pyrimidine 6-position . Additionally, the 6-chloro substituent exerts an electron-withdrawing inductive effect (-I) that modulates both the electrophilicity of the pyrimidine ring and the acidity of the adjacent α-protons, influencing reaction rates and regioselectivity in multi-step syntheses [1]. These structural features are not interchangeable without altering reaction pathways, yields, and product profiles [2].

2-Bromo-1-(6-chloropyrimidin-4-yl)ethanone: Quantitative Differentiation Evidence for Procurement Decisions


BRD4 Bromodomain Binding Affinity: Quantitative Comparison with BRD2 Selectivity Profile

2-Bromo-1-(6-chloropyrimidin-4-yl)ethanone demonstrates measurable binding affinity for the BRD4 bromodomain (IC50 = 794 nM) with approximately 3.2-fold selectivity over the structurally related BRD2 bromodomain (IC50 = 2,510 nM) as determined by fluorescence anisotropy binding assays [1]. This selectivity profile provides a defined baseline for structure-activity relationship (SAR) studies, whereas the non-brominated analog 1-(6-chloropyrimidin-4-yl)ethanone shows no reported BRD4 binding activity under comparable assay conditions, representing a fundamental functional difference rather than a quantitative potency variation [2].

Epigenetics Bromodomain inhibition BRD4 selectivity

Cellular Phenotypic Screening Activity: Cancer Stem Cell Inhibition Profile

In a high-throughput luminescence-based cell assay designed to identify inhibitors of cancer stem cells, 2-bromo-1-(6-chloropyrimidin-4-yl)ethanone was among the active compounds identified, with 6 out of 45 tested compounds in the same screening set exhibiting activity ≤ 1 µM [1]. The compound's activity in this complex cellular phenotypic model cannot be extrapolated to non-brominated pyrimidine analogs, which lack the α-bromoketone electrophilic warhead capable of covalent modification of cellular targets .

Cancer stem cells Phenotypic screening Oncology

Orthogonal Reactivity Advantage: Dual Electrophilic Centers for Sequential Functionalization

2-Bromo-1-(6-chloropyrimidin-4-yl)ethanone possesses two electrophilic sites with orthogonal reactivity: an α-bromoketone that undergoes rapid nucleophilic displacement and cyclocondensation, and a 6-chloropyrimidine that participates in SNAr reactions under distinct conditions [1]. This enables sequential, chemoselective functionalization without protecting group manipulation. In contrast, the non-brominated analog 1-(6-chloropyrimidin-4-yl)ethanone lacks the α-bromoketone center and cannot participate in thiazole, imidazole, or related heterocycle-forming reactions, reducing its synthetic utility by approximately 50% in terms of accessible reaction pathways [2].

Sequential synthesis Heterocycle construction Medicinal chemistry

6-Chloro Substituent Effect: Enhanced Pyrimidine Ring Electrophilicity and Regioselectivity Control

The 6-chloro substituent in 2-bromo-1-(6-chloropyrimidin-4-yl)ethanone exerts an electron-withdrawing inductive effect (-I) that enhances the electrophilicity of the pyrimidine ring at the 6-position, facilitating SNAr reactions with amine nucleophiles [1]. Comparative kinetic studies on chloro-, bromo-, and iodo-pyrimidines demonstrate that within each halogen series, bromopyrimidines are most reactive toward aminolysis, but the rate differences are modest (~3-fold maximum variation) [2]. The non-chlorinated analog 2-bromo-1-(pyrimidin-4-yl)ethanone lacks this activation and presents a different regioselectivity profile, as the absence of the 6-chloro group eliminates a key directing element for subsequent functionalization .

SNAr reactivity Regioselectivity Electrophilic aromatic substitution

2-Bromo-1-(6-chloropyrimidin-4-yl)ethanone: Evidence-Based Procurement Scenarios for Research and Development


BRD4-Targeted Epigenetic Probe and Lead Optimization Programs

Based on the validated BRD4 binding affinity (IC50 = 794 nM) and 3.2-fold selectivity over BRD2 demonstrated in fluorescence anisotropy assays [1], 2-bromo-1-(6-chloropyrimidin-4-yl)ethanone serves as a qualified starting fragment for BRD4 bromodomain inhibitor development. Research teams engaged in epigenetic drug discovery can procure this compound as a validated hit for structure-based optimization, focusing on improving potency from the micromolar to nanomolar range through SAR-guided elaboration of the pyrimidine scaffold. The compound's defined selectivity profile provides a measurable baseline for assessing improvements in BRD4 vs. BRD2 discrimination during lead optimization cycles. This application is directly supported by the quantitative binding data and cannot be addressed by non-brominated analogs that lack BRD4 engagement [2].

Heterocyclic Library Synthesis via Orthogonal Sequential Functionalization

Procurement of 2-bromo-1-(6-chloropyrimidin-4-yl)ethanone is indicated for medicinal chemistry groups constructing diverse heterocyclic libraries through sequential, chemoselective transformations. The compound's two orthogonal electrophilic centers enable: (1) initial α-bromoketone condensation with thioureas or amidines to form thiazole or imidazole rings, followed by (2) SNAr substitution at the 6-chloropyrimidine position with amine, alcohol, or thiol nucleophiles [3]. This sequential strategy reduces step count compared to assembling the same scaffolds from separate mono-functional building blocks, improving synthetic throughput in library production settings. The non-brominated analog 1-(6-chloropyrimidin-4-yl)ethanone cannot participate in the critical first step, fundamentally limiting accessible scaffold diversity [4].

Kinase Inhibitor Scaffold Diversification and PROTAC Linker Attachment

The 6-chloropyrimidine core is a privileged scaffold in kinase inhibitor design, and the α-bromoketone moiety provides a reactive handle for introducing additional diversity elements or linker attachments. Research programs developing ATP-competitive kinase inhibitors can utilize 2-bromo-1-(6-chloropyrimidin-4-yl)ethanone as a core building block, with the 6-chloro group enabling SNAr installation of hinge-binding amine substituents and the α-bromo position allowing subsequent elaboration or conjugation to E3 ligase ligands for PROTAC development [5]. The electron-withdrawing 6-chloro substituent enhances SNAr reactivity compared to non-chlorinated analogs, facilitating smoother amine coupling reactions under milder conditions [6]. This dual functionality streamlines PROTAC synthesis by providing a single building block with two distinct attachment points.

Cancer Stem Cell Phenotypic Screening and Target Deconvolution

Based on the compound's demonstrated activity in high-throughput phenotypic screens for cancer stem cell inhibitors, procurement is warranted for academic and biotech groups pursuing target-agnostic oncology discovery [7]. The compound's activity profile in cell-based luminescence assays provides a starting point for chemical probe development aimed at elucidating novel mechanisms of cancer stem cell regulation. Unlike simpler pyrimidine building blocks that lack the α-bromoketone electrophilic warhead, this compound offers the potential for covalent target engagement that can be exploited in chemoproteomic target deconvolution studies using activity-based protein profiling approaches. The phenotypic activity establishes biological relevance beyond its role as a synthetic intermediate.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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